molecular formula C20H19FN2O4 B2356280 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953181-53-8

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2356280
CAS No.: 953181-53-8
M. Wt: 370.38
InChI Key: KCZXBAARHNNQFC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a dimethoxyphenyl group, a fluorophenyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the fluorophenyl group: This step might involve a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and fluorophenyl group could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acetamide: Lacks the isoxazole ring.

    2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: Lacks the fluorine atom.

    2-(3,4-dimethoxyphenyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both the isoxazole ring and the fluorophenyl group in 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide makes it unique. These structural features might confer specific biological activities or chemical reactivity that are not present in similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-25-17-8-3-13(9-19(17)26-2)10-20(24)22-12-16-11-18(27-23-16)14-4-6-15(21)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZXBAARHNNQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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